molecular formula C11H17NO2 B3173145 2-(2-Ethoxyethoxy)-5-methylaniline CAS No. 946773-50-8

2-(2-Ethoxyethoxy)-5-methylaniline

Cat. No. B3173145
CAS RN: 946773-50-8
M. Wt: 195.26 g/mol
InChI Key: FOVYLJWUZKEVLL-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethanol, also known under many trade names, is a solvent used widely in commercial and industrial applications . It is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .


Synthesis Analysis

2-Ethoxyethanol is manufactured by the reaction of ethylene oxide with ethanol . As with other glycol ethers, 2-ethoxyethanol has the useful property of being able to dissolve chemically diverse compounds .


Molecular Structure Analysis

The molecular formula of 2-(2-Ethoxyethoxy)ethanol is C6H14O3 . It has an average mass of 134.174 Da and a Monoisotopic mass of 134.094299 Da .


Chemical Reactions Analysis

As a solvent, 2-(2-Ethoxyethoxy)ethanol has the ability to dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers . This makes it an ideal multi-purpose cleaner, and it is used in products such as varnish removers and degreasing solutions .


Physical And Chemical Properties Analysis

2-(2-Ethoxyethoxy)ethanol is a clear liquid with a sweet, ether-like odor . It has a density of 0.930 g/cm^3, a melting point of -70 °C, and a boiling point of 135 °C . It is miscible with water and has a vapor pressure of 4 mmHg at 20°C .

Scientific Research Applications

DNA Methyltransferase Inhibitors and Antitumor Effects

DNA methyltransferase inhibitors, which are analogs of nucleoside deoxycitidine, demonstrate the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in vitro and in vivo laboratory models. These compounds, including 5-azacytidine and 5-aza-2'-deoxycytidine, show promising antileukemic activity but limited activity in solid tumors. The clinical role of these agents likely requires combination therapy, emphasizing the need for comprehensive phase III studies (Goffin & Eisenhauer, 2002).

Sustainable Solvents for Natural Product Extraction

2-Methyloxolane (2-MeOx) is highlighted as a sustainable, bio-based solvent for extracting natural products and food ingredients, demonstrating environmental and economic viability as an alternative to conventional petroleum-based solvents. This review underscores the importance of replacing petroleum-based solvents with bio-based alternatives in modern plant-based chemistry (Rapinel et al., 2020).

Biomass Conversion to Valuable Chemicals

The conversion of plant biomass into 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan derivatives for polymers, fuels, and various chemicals, represents a significant shift towards renewable feedstocks for the chemical industry. This review covers the synthesis of HMF from hexose carbohydrates and lignocellulose, highlighting its potential as an alternative source of hydrocarbons (Chernyshev et al., 2017).

Liquid Crystal Research

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-ethoxyanilinebenzylidene-4′-yl)pentane, reveals the formation of a twist-bend nematic phase, contributing to the understanding of liquid crystal phases and the design of new liquid crystalline materials (Henderson & Imrie, 2011).

Antioxidant Activity Determination Methods

A review of analytical methods used in determining antioxidant activity explores various assays based on hydrogen atom transfer and electron transfer reactions. This comprehensive overview provides critical insights into the chemical principles of antioxidant capacity assays and their application in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety and Hazards

2-(2-Ethoxyethoxy)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation and requires personal protective equipment/face protection . It should be handled in a well-ventilated area and kept away from heat, sparks, and flame .

Future Directions

The impact of solvent losses and emissions has become a major focus of green chemistry, giving rise to the idea of the ‘green’ solvent . This concept has generated a substantial chemical literature and has led to the development of so-called neoteric solvents . The search for less-impacting solvents is inefficient if carried out without due regard, even at the research stage, to the particular circumstances under which solvents are to be used on the industrial scale .

properties

IUPAC Name

2-(2-ethoxyethoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVYLJWUZKEVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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